ROSIN, REACTION PRODUCTS WITH ACRYLIC ACID, HYDROGENATED
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Overview
Description
Rosin, reaction products with acrylic acid, hydrogenated is a modified form of rosin, a natural resin obtained from pine trees. This compound is synthesized by reacting rosin with acrylic acid, followed by hydrogenation. The resulting product exhibits enhanced stability and improved properties, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rosin, reaction products with acrylic acid, hydrogenated involves a two-step process:
Diels-Alder Reaction: Rosin is reacted with acrylic acid in a Diels-Alder reaction to form acrylic rosin.
Hydrogenation: The acrylic rosin is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst.
Industrial Production Methods
In industrial settings, the production of hydrogenated acrylic rosin follows similar steps but on a larger scale. The process involves the use of high-activity catalysts and optimized reaction conditions to ensure high yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Rosin, reaction products with acrylic acid, hydrogenated undergoes various chemical reactions, including:
Hydrogenation: As mentioned, the hydrogenation of acrylic rosin is a key reaction in its synthesis.
Substitution: It can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas, temperature of 180°C, and pressure of 5 MPa.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
Hydrogenation: Hydrogenated acrylic rosin.
Oxidation: Oxidized derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Rosin, reaction products with acrylic acid, hydrogenated has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of rosin, reaction products with acrylic acid, hydrogenated involves its interaction with various molecular targets and pathways:
Catalytic Hydrogenation: The palladium catalyst facilitates the addition of hydrogen atoms to the double bonds in the acrylic rosin, converting them to single bonds.
Stabilization: The hydrogenation process enhances the stability of the compound by reducing its susceptibility to oxidation and other degradation reactions.
Comparison with Similar Compounds
Similar Compounds
Hydrogenated Rosin: Similar in terms of hydrogenation but lacks the acrylic acid modification.
Acrylic Rosin: Contains acrylic acid modification but is not hydrogenated.
Rosin Esters: Modified rosin compounds with ester functional groups.
Uniqueness
Rosin, reaction products with acrylic acid, hydrogenated is unique due to its combination of acrylic acid modification and hydrogenation. This dual modification imparts enhanced stability, improved performance, and a broader range of applications compared to other similar compounds .
Properties
CAS No. |
144413-22-9 |
---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.